5alpha-Pregnane-3beta,6alpha-diol-20-one

Descripción general

Descripción

5alpha-Pregnane-3beta,6alpha-diol-20-one is a mitogenic metabolite of progesterone. It is known for its ability to be synthesized by androgen-responsive prostate cancer cells under conditions of starvation . This compound has a molecular formula of C21H34O3 and a molecular weight of 334.49 g/mol .

Métodos De Preparación

5alpha-Pregnane-3beta,6alpha-diol-20-one can be synthesized from progesterone through enzymatic conversion. In human fibroblasts, progesterone is converted to this compound . Pregnenolone and progesterone are avidly metabolized to this compound in the C4.2 cell line, with nearly complete conversions at 24 hours and 18 hours, respectively . The formation of this compound from early steroid precursors is independent of CYP17A1 but relies on 3beta-HSD activity .

Análisis De Reacciones Químicas

Metabolic Pathways in Specific Cell Lines

Studies demonstrate cell-type-specific metabolism:

Fibroblasts

-

Progesterone is converted to 5α-pregnane-3β,6α-diol-20-one at near-complete rates within 24 hours via 5α-reductase and 3β-HSD .

-

Key Finding : This pathway is independent of P-glycoprotein activity and Niemann-Pick type C disease mechanisms .

Prostate Cancer Cells (C4.2 Line)

-

Under Serum Starvation : Pregnenolone and progesterone are metabolized to 5α-pregnane-3β,6α-diol-20-one with >90% efficiency within 18–24 hours .

-

Critical Enzyme : 3β-HSD drives the reaction, bypassing CYP17A1 involvement .

Table 2: Comparative Metabolism in Cell Lines

| Cell Type | Substrate | Conversion Efficiency | Dominant Enzyme |

|---|---|---|---|

| Human Fibroblasts | Progesterone | ~100% at 24 h | 3β-HSD |

| C4.2 Prostate Cancer | Pregnenolone | ~98% at 24 h | 3β-HSD |

| HTR-8/SVneo Placental | 5α-DHP | 32.1% ± 9.1% | SRD5A1-3 |

Inhibition and Modulation Studies

-

Dutasteride (5α-Reductase Inhibitor) : Reduces 6α-OH-pregnanolone production by >80% in HTR-8/SVneo cells at 10⁻⁶ M .

-

Abiraterone : Blocks CYP17A1 but does not inhibit 5α-pregnane-3β,6α-diol-20-one synthesis in prostate cancer models, confirming pathway independence from canonical androgen synthesis .

Biological Implications

-

Mitogenic Activity : Acts as a growth stimulator in androgen-responsive prostate cancer cells under nutrient-deprived conditions .

-

Immune Modulation : Metabolites like 6α-OH-pregnanolones influence lymphocyte activity, potentially linking progesterone metabolism to immune tolerance in pregnancy and cancer .

Aplicaciones Científicas De Investigación

Metabolism and Hormonal Regulation

5alpha-Pregnane-3beta,6alpha-diol-20-one is an important metabolite in the backdoor pathway of androgen synthesis. It is synthesized from 5alpha-dihydroprogesterone (5α-DHP) through enzymatic reduction processes. This compound plays a crucial role in the metabolism of progesterone and other steroid hormones, influencing hormonal balance and physiological functions in both men and women .

Key Findings:

- Metabolic Pathways: The compound is formed through specific extrahepatic pathways, indicating its significance in the metabolism of progesterone-derived steroids. Studies have shown that this compound is a major urinary metabolite of 5α-DHP in both genders .

- Biological Activity: It exhibits various biological activities linked to hormonal regulation, including effects on reproductive health and endocrine function.

Neurobiological Effects

Research has identified this compound as a neuroactive steroid with potential neuroprotective properties. It interacts with GABAA receptors, influencing neuronal excitability and synaptic transmission.

Case Studies:

- Neuroprotection: In animal models, this compound has demonstrated neuroprotective effects against excitotoxicity and oxidative stress, suggesting its potential therapeutic role in neurodegenerative diseases .

- Modulation of GABAergic Activity: The compound acts as an allosteric modulator of GABAA receptors, enhancing inhibitory neurotransmission which may contribute to its anxiolytic effects .

Reproductive Health Applications

The role of this compound extends into reproductive health, particularly concerning pregnancy and fetal development.

Research Highlights:

- Fetal Development: Studies indicate that the fetal brain can synthesize pregnane steroids de novo from cholesterol, with significant levels of allopregnanolone (a related compound) present during gestation. This suggests that this compound may play a role in fetal brain development .

- Pregnancy Outcomes: Its metabolites are biologically active during pregnancy, influencing placental function and potentially affecting pregnancy outcomes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Allopregnanolone | 5α-Pregnane backbone with hydroxyls | Potent neuroactive steroid with anxiolytic effects |

| Dihydrotestosterone | 5α-reduced testosterone derivative | Key androgen influencing male characteristics |

| Progesterone | Pregnane structure with keto group | Major hormone regulating pregnancy |

| 5α-Dihydroprogesterone | Hydroxylated progesterone derivative | Active metabolite influencing reproductive health |

This comparative analysis highlights the unique structural features of this compound while showcasing its role within broader steroid metabolism pathways.

Mecanismo De Acción

The mechanism of action of 5alpha-Pregnane-3beta,6alpha-diol-20-one involves its conversion from progesterone in human fibroblasts . The compound exerts its effects by promoting mitogenic activity in androgen-responsive prostate cancer cells under conditions of starvation . The molecular targets and pathways involved in this process include the activity of 3beta-HSD and the independent action from CYP17A1 .

Comparación Con Compuestos Similares

5alpha-Pregnane-3beta,6alpha-diol-20-one is unique compared to other similar compounds due to its specific mitogenic activity and its ability to be synthesized under starvation conditions in androgen-responsive prostate cancer cells . Similar compounds include other progesterone metabolites such as this compound .

Actividad Biológica

5alpha-Pregnane-3beta,6alpha-diol-20-one is a steroid compound involved in the metabolism of progesterone and other steroid hormones. This compound is particularly significant in the backdoor pathway of androgen synthesis, where it is produced from 5alpha-dihydroprogesterone (5α-DHP) through enzymatic processes. Understanding its biological activity is crucial for elucidating its role in various physiological and pathological processes.

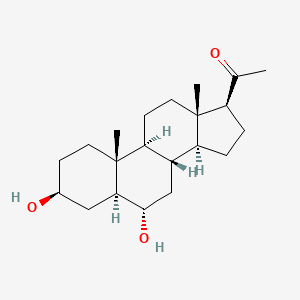

Chemical Structure and Properties

This compound belongs to the pregnane family of steroids, characterized by a steroid backbone with specific hydroxyl and keto functional groups. Its structural formula can be represented as follows:

Metabolism and Pathways

The metabolism of this compound occurs primarily through extrahepatic pathways. Studies have shown that after intravenous infusion of radiolabeled 5α-DHP, significant amounts of this compound are excreted in urine, indicating its metabolic relevance. The major urinary metabolites identified include 3beta,6alpha-dihydroxy-5alpha-pregnan-20-one and 5alpha-pregnane-3alpha,20alpha-diol .

Metabolic Pathway Overview

The metabolic pathway can be summarized as follows:

- Progesterone → 5α-DHP

- 5α-DHP → 5alpha-Pregnan-3beta/alpha-ol-20-one(s)

- 5alpha-Pregnan-3beta/alpha-ol-20-one(s) → 3beta/alpha,6alpha-dihydroxy-5alpha-pregnan-20-one(s)

This pathway highlights the conversion processes that lead to the formation of biologically active metabolites.

Biological Activities

This compound exhibits several biological activities:

- Endocrine Modulation : It plays a role in modulating the effects of progesterone and may influence reproductive health.

- Neuroactive Properties : Similar to other pregnanes like allopregnanolone, it may have anxiolytic effects by interacting with GABA receptors .

- Potential Anticonvulsant Activity : Research suggests that it may help modulate brain excitability, potentially alleviating conditions such as anxiety and seizures .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Allopregnanolone | 5α-Pregnane backbone with hydroxyls | Potent neuroactive steroid with anxiolytic effects |

| Dihydrotestosterone | 5α-reduced testosterone derivative | Key androgen influencing male characteristics |

| Progesterone | Pregnane structure with keto group | Major hormone regulating pregnancy |

| 5α-Dihydroprogesterone | Hydroxylated progesterone derivative | Active metabolite influencing reproductive health |

Case Studies and Research Findings

In clinical studies involving both men and women, the metabolism of 5α-DHP revealed that approximately 37% of administered doses were excreted as metabolites within 72 hours . This emphasizes the compound's significance in steroid metabolism.

Furthermore, investigations into its neuroactive properties suggest that derivatives of this compound could serve as potential therapeutic agents for mood disorders and epilepsy due to their modulatory effects on GABAergic transmission .

Propiedades

IUPAC Name |

1-[(3S,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUZGDMRRLQZIQ-WAXVQEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.